Phosphine Ligand Lability: Indenyl Complex Reacts 10× Faster Than Cyclopentadienyl Analog in Dissociative PPh₃ Substitution
The indenyl complex [RuCl(η⁵-C₉H₇)(PPh₃)₂] undergoes dissociative phosphine substitution approximately one order of magnitude faster than its cyclopentadienyl counterpart [RuCl(η⁵-C₅H₅)(PPh₃)₂]. Kinetic measurements for the reaction with PMePh₂ in tetrahydrofuran yielded activation parameters of ΔH‡ = 26 ± 1 kcal mol⁻¹ and ΔS‡ = 11 ± 2 cal mol⁻¹ K⁻¹ for the indenyl complex, compared to ΔH‡ = 29 ± 1 kcal mol⁻¹ and ΔS‡ = 17 ± 2 cal mol⁻¹ K⁻¹ for the Cp analog [1]. The lower activation enthalpy (ΔΔH‡ = 3 kcal mol⁻¹) for the indenyl system reflects more effective stabilization of the 16-electron intermediate [RuCl(η⁵-ligand)(PPh₃)] by the indenyl ligand through haptotropic η⁵→η³ ring slippage, a mechanism unavailable to the cyclopentadienyl ligand [1]. This kinetic advantage is directly relevant to catalytic processes that require phosphine dissociation as an initiation step.
| Evidence Dimension | Activation enthalpy (ΔH‡) for PPh₃ substitution by PMePh₂ |
|---|---|
| Target Compound Data | ΔH‡ = 26 ± 1 kcal mol⁻¹; ΔS‡ = 11 ± 2 cal mol⁻¹ K⁻¹; k_rel ≈ 10 |
| Comparator Or Baseline | [RuCl(η⁵-C₅H₅)(PPh₃)₂]: ΔH‡ = 29 ± 1 kcal mol⁻¹; ΔS‡ = 17 ± 2 cal mol⁻¹ K⁻¹; k_rel = 1 (reference) |
| Quantified Difference | ~10-fold rate enhancement; ΔΔH‡ = 3 kcal mol⁻¹ lower for indenyl complex |
| Conditions | PMePh₂ as incoming ligand in THF; temperature range 12–40 °C (indenyl) and 20–50 °C (Cp); first-order dissociative mechanism confirmed by rate independence from [PMePh₂] and rate suppression by added PPh₃ [1] |
Why This Matters
Faster phosphine dissociation enables lower-temperature catalyst activation and higher catalytic turnover frequencies in reactions where PPh₃ loss is rate-determining, directly affecting procurement decisions for applications requiring rapid catalyst initiation.
- [1] Gamasa, M. P.; Gimeno, J.; Gonzalez-Bernardo, C.; Martín-Vaca, B. M.; Monti, D.; Bassetti, M. Phosphine Substitution in Indenyl- and Cyclopentadienylruthenium Complexes. Effect of the η⁵ Ligand in a Dissociative Pathway. Organometallics 1996, 15, 302–308. View Source
